molecular formula C3H7ClNO2P B3191668 2H-1,3,2-Oxazaphosphorine, 2-chlorotetrahydro-, 2-oxide CAS No. 5638-58-4

2H-1,3,2-Oxazaphosphorine, 2-chlorotetrahydro-, 2-oxide

Cat. No. B3191668
CAS RN: 5638-58-4
M. Wt: 155.52 g/mol
InChI Key: KTJQXXIVWRXBCC-UHFFFAOYSA-N
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Description

2H-1,3,2-Oxazaphosphorine, 2-chlorotetrahydro-, 2-oxide, also known as 2-Chloro-1,3,2-oxazaphosphacyclohexane 2-oxide, is a chemical compound with the molecular formula C3H7ClNO2P . It has a molecular weight of 155.52 g/mol .


Synthesis Analysis

This compound is an intermediate in the synthesis of N-Dides (2-chloroethyl) N- (2-Hydroxyethyl),N- (2-ethoxyethyl) Cyclophosphamide (C984610), which is a derivative of Cyclophosphamide Monohydrate (C988580), a known human carcinogen that is widely used in cancer chemotherapy .


Molecular Structure Analysis

The molecule contains a total of 15 bonds, including 8 non-H bonds, 1 multiple bond, 1 double bond, and 1 six-membered ring . The InChIKey of the compound is KTJQXXIVWRXBCC-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is involved in the cyclisation reaction to 2-chloro-2-oxo-1,3,2-oxazaphosporinane and the substitution of the phosphate chlorine atom therein with N,N-bis (2-chloroethyl)amine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 155.52 g/mol, XLogP3-AA of 0.1, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 0, Exact Mass of 154.9902932 g/mol, Monoisotopic Mass of 154.9902932 g/mol, Topological Polar Surface Area of 38.3 Ų, Heavy Atom Count of 8, and Formal Charge of 0 .

Scientific Research Applications

Remember to handle this compound with care due to its toxicity. If you need further details or have additional questions, feel free to ask .

properties

IUPAC Name

2-chloro-1,3,2λ5-oxazaphosphinane 2-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClNO2P/c4-8(6)5-2-1-3-7-8/h1-3H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJQXXIVWRXBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNP(=O)(OC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClNO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457166
Record name 2H-1,3,2-Oxazaphosphorine, 2-chlorotetrahydro-, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,3,2-Oxazaphosphorine, 2-chlorotetrahydro-, 2-oxide

CAS RN

5638-58-4
Record name 2H-1,3,2-Oxazaphosphorine, 2-chlorotetrahydro-, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1,3,2-Oxazaphosphorine, 2-chlorotetrahydro-, 2-oxide
Reactant of Route 2
2H-1,3,2-Oxazaphosphorine, 2-chlorotetrahydro-, 2-oxide
Reactant of Route 3
2H-1,3,2-Oxazaphosphorine, 2-chlorotetrahydro-, 2-oxide
Reactant of Route 4
2H-1,3,2-Oxazaphosphorine, 2-chlorotetrahydro-, 2-oxide

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